4-[2-(methylamino)pyrimidin-4-yl]oxyphenol
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Overview
Description
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol is a chemical compound with the molecular formula C11H13N5O It is known for its unique structure, which includes a pyrimidine ring substituted with a methylamino group and an oxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and formaldehyde.
Substitution with Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a suitable methylamine derivative reacts with the pyrimidine ring.
Attachment of the Oxyphenol Group: The final step involves the reaction of the substituted pyrimidine with a phenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methylamine, phenol, and appropriate bases (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and phenol derivatives.
Scientific Research Applications
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as anticancer activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylamino-pyrimidin-4-yloxy)-benzene-1,2-diamine: Similar structure but with additional amino groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a pyrimidine ring and is known for its protein kinase inhibition properties.
Pyrimidine and fused pyrimidine derivatives: These compounds share the pyrimidine core and exhibit diverse biological activities.
Uniqueness
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group and an oxyphenol group makes it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol |
InChI |
InChI=1S/C11H11N3O2/c1-12-11-13-7-6-10(14-11)16-9-4-2-8(15)3-5-9/h2-7,15H,1H3,(H,12,13,14) |
InChI Key |
JICHVGJUBRFWIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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